molecular formula C15H12O6 B1583472 2',5,6',7-Tetrahydroxyflavanone CAS No. 80604-16-6

2',5,6',7-Tetrahydroxyflavanone

Cat. No. B1583472
CAS RN: 80604-16-6
M. Wt: 288.25 g/mol
InChI Key: TWELZOKMSAJRKP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5,6’,7-Tetrahydroxyflavanone is a natural flavonoid. It has been found to inhibit lipid peroxide formation induced by adenosine diphosphate and reduced nicotinamide adenine dinucleotide phosphate in rat liver homogenate .


Molecular Structure Analysis

The molecular formula of 2’,5,6’,7-Tetrahydroxyflavanone is C15H10O6. It has a molecular weight of 286.23600. The compound has a density of 1.654g/cm3 and a boiling point of 589ºC at 760 mmHg .


Physical And Chemical Properties Analysis

2’,5,6’,7-Tetrahydroxyflavanone has a molecular weight of 286.23600, a density of 1.654g/cm3, and a boiling point of 589ºC at 760 mmHg . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidant Activity

2’,5,6’,7-Tetrahydroxyflavanone exhibits potent antioxidant properties . It has been shown to have a strong free radical scavenging effect and reducing power, which are crucial in preventing oxidative stress-related cellular damage . This compound can be utilized in research focusing on oxidative stress, aging, and related diseases.

Pharmacological Potential

In pharmacology, this flavanone has been studied for its biological activities , which include antidiabetic, anti-atherogenic, antitumoral, antimutagenic, antihypertensive, and neuroprotective effects . These properties make it a valuable compound for developing new therapeutic agents.

Biochemical Significance

Biochemically, 2’,5,6’,7-Tetrahydroxyflavanone is involved in various cellular mechanisms . Its role in scavenging radicals, binding metal ions, and inhibiting enzymatic systems responsible for free radical generation is significant for understanding and manipulating cellular biochemistry .

Medicinal Chemistry

In medicinal chemistry, the compound’s antioxidant capabilities are harnessed to develop new drugs and treatments. Its ability to protect cells from oxidative damage makes it a candidate for drug design and synthesis in the quest for treatments for oxidative stress-induced conditions .

Cosmetic Applications

The antioxidant properties of 2’,5,6’,7-Tetrahydroxyflavanone also find applications in the cosmetic industry . It can be used in the formulation of skincare products to prevent damage caused by free radicals, leading to anti-aging benefits and improved skin health .

Industrial Relevance

Industrially, this flavanone can be synthesized and used as an additive in food and beverages for its health-promoting properties. Its natural occurrence in plants like Scutellaria baicalensis Georgi also makes it a compound of interest in the nutraceutical industry .

Environmental Impact

Research into the environmental impact of flavanones like 2’,5,6’,7-Tetrahydroxyflavanone includes their interactions with DNA and potential protective effects against oxidative damage to genetic material. This is crucial for understanding the long-term implications of flavanones on environmental health .

Chiral Synthesis

The compound’s chiral nature allows for exploration in the field of chiral synthesis , where it can be used to study the effects of chirality on biological activity and develop enantioselective synthesis methods .

Safety and Hazards

The safety data sheet of 2’,5,6’,7-Tetrahydroxyflavanone indicates that it is intended for research use only and not for human use .

properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWELZOKMSAJRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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